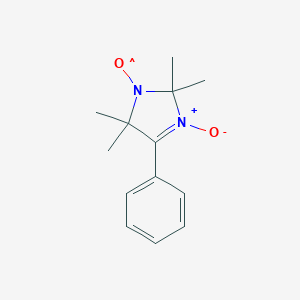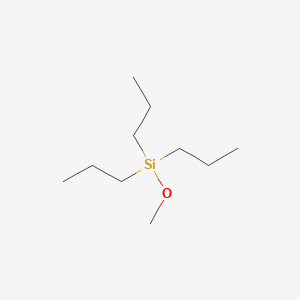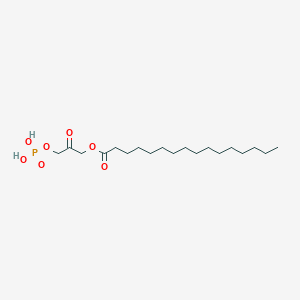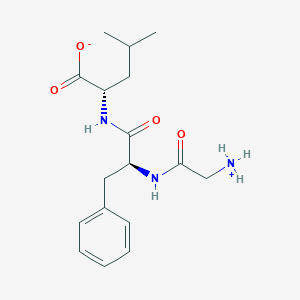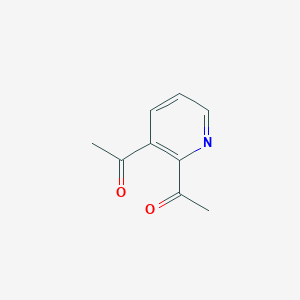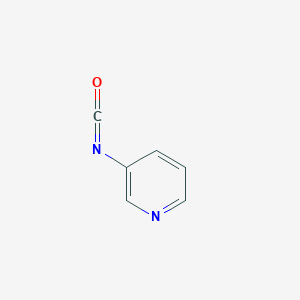
3-Isocyanatopyridine
Übersicht
Beschreibung
3-Isocyanatopyridine (3-IP) is an important chemical compound that has been used for a variety of purposes in the laboratory and industrial setting. It is a heterocyclic compound composed of a nitrogen atom bonded to an aromatic ring, with an isocyanato group attached to the nitrogen. Due to its unique structure, 3-IP has a variety of applications in both scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Gastric Antisecretory and Cytoprotective Properties : Substituted imidazo[1,2-a]pyridines and analogs, related to 3-Isocyanatopyridine, exhibit gastric antisecretory and cytoprotective properties, potentially useful in antiulcer agents (Kaminski et al., 1987).
Polypyridineruthenium(II) Complexes : this compound is used in the synthesis of polypyridineruthenium(II) complexes. These complexes exhibit unique chemical reactions under acidic conditions, suggesting applications in inorganic chemistry and materials science (Nagao et al., 2001).
Coordination Polymers and Magnetic Properties : Studies involving cobalt thiocyanate and 4-acetylpyridine, related to this compound, have led to the formation of coordination polymers with unique magnetic properties. These materials show potential in the field of magnetic materials and molecular magnetism (Werner et al., 2015).
Antimicrobial Activity : Novel isoxazoline libraries containing a pyridine moiety have been synthesized and evaluated for antimicrobial activities. These compounds, related to this compound, showed potent antibacterial and antifungal activities, indicating potential in pharmaceutical applications (Gaonkar et al., 2007).
Synthesis of Polysubstituted Pyrrolones and Pyrrolidinediones : A study on the condensation of arylacetic acids and isocyanides, related to this compound, resulted in novel classes of polysubstituted pyrrolones and pyrrolidinediones. This serendipitous finding opens new possibilities in organic synthesis (Basso et al., 2009).
Tricyclic Pyrimidines and Triazines Synthesis : Research using cyclic amidine as a precursor, related to this compound, has led to the synthesis of tricyclic pyrimidines and triazines. These compounds have potential applications in the development of novel pharmaceutical agents (El‐Sayed, 2017).
Safety and Hazards
3-Isocyanatopyridine is classified as having acute toxicity (oral), skin irritation, eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
3-Isocyanatopyridine is a chemical compound with the empirical formula C6H4N2O
Mode of Action
Isocyanides, a group to which this compound belongs, have been found to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . .
Biochemical Pathways
Isocyanides have been found to affect key molecular pathways including glycolysis, the pentose phosphate pathway, oxidative phosphorylation, and the synthesis of fatty acids
Eigenschaften
IUPAC Name |
3-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVSKCXWMEDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375184 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15268-31-2 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper "Cycloamination of 3-Isocyanatopyridine-2-carboxylates"?
A1: The paper investigates the use of this compound-2-carboxylates as building blocks in the synthesis of bicyclic compounds. Specifically, it explores the cycloamination reactions of these compounds, a process where the isocyanate group (-N=C=O) and another functional group within the molecule react to form a ring structure []. This research highlights a potential synthetic route to access novel bicyclic structures with potential applications in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


